REACTION_SMILES
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[CH2:10]([Li:11])[CH2:12][CH2:13][CH3:14].[CH3:15][N:16]([C:17]([CH3:18])=[O:19])[CH3:20].[CH3:1][O:2][c:3]1[c:4]([CH3:9])[n:5][cH:6][cH:7][cH:8]1.[CH3:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].[Cl-:21].[NH4+:22].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1>>[CH3:1][O:2][c:3]1[c:4]([CH2:9][C:17]([CH3:18])=[O:19])[n:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccnc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COc1cccnc1CC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |